molecular formula C12H17NO B174888 N-T-Butyl-2-methylbenzamide CAS No. 104847-07-6

N-T-Butyl-2-methylbenzamide

Cat. No. B174888
CAS RN: 104847-07-6
M. Wt: 191.27 g/mol
InChI Key: SHVJWMYCHXFRMF-UHFFFAOYSA-N
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Description

N-T-Butyl-2-methylbenzamide is a chemical compound with the molecular formula C12H17NO . It has a molecular weight of 191.27 g/mol . The IUPAC name for this compound is N-tert-butyl-2-methylbenzamide .


Molecular Structure Analysis

The InChI code for N-T-Butyl-2-methylbenzamide is 1S/C12H17NO/c1-9-7-5-6-8-10(9)11(14)13-12(2,3)4/h5-8H,1-4H3,(H,13,14) . The Canonical SMILES structure is CC1=CC=CC=C1C(=O)NC(C)(C)C .


Physical And Chemical Properties Analysis

N-T-Butyl-2-methylbenzamide has a molecular weight of 191.27 g/mol . It has a computed XLogP3 value of 2 . The compound has 1 hydrogen bond donor count and 1 hydrogen bond acceptor count . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 191.131014166 g/mol . The topological polar surface area is 29.1 Ų and it has a heavy atom count of 14 .

properties

IUPAC Name

N-tert-butyl-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9-7-5-6-8-10(9)11(14)13-12(2,3)4/h5-8H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVJWMYCHXFRMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408025
Record name N-T-BUTYL-2-METHYLBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-T-Butyl-2-methylbenzamide

CAS RN

104847-07-6
Record name N-T-BUTYL-2-METHYLBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cold (0° C.) solution of 139.2 g (0.9 mol) of o-toluoyl chloride in 1200 mL of methylene chloride at 25° C., under nitrogen, was slowly added 180.0 g (1.8 mol) of triethylamine followed by the dropwise addition of a solution containing 73.14 g (1.0 mol) of t-butylamine in 200 mL of methylene chloride. The resulting reaction mixture was warmed to room temperature and allowed to react for 2.5 hours. The reaction mixture was then diluted with 1800 mL of water. The resulting organic and aqueous layers were separated, and the organic layer was washed sequentially with 2N sodium hydroxide, 1.0N hydrochloric acid and brine, dried over magnesium sulfate, filtered and then reduced to dryness under reduced pressure to provide 167.6 g of the desired subtitled compound as an off-white solid (mp 77°-78° C.).
Quantity
139.2 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
180 g
Type
reactant
Reaction Step Two
Quantity
73.14 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
1800 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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